5-bromo-1,3-thiazole-2-sulfonyl fluoride
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Overview
Description
5-Bromo-1,3-thiazole-2-sulfonyl fluoride is a chemical compound characterized by its bromine and sulfur atoms within a thiazole ring structure. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,3-thiazole-2-sulfonyl fluoride typically involves halogenation reactions where a thiazole ring is brominated. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination processes under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,3-thiazole-2-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with reduced halogen content.
Substitution: Substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfonyl fluoride derivatives.
Reduction Products: Thiazole derivatives with reduced halogen content.
Substitution Products: Thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-1,3-thiazole-2-sulfonyl fluoride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: The compound is utilized in biological studies to investigate the effects of thiazole derivatives on various biological systems. It can serve as a probe to study enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the manufacturing of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-1,3-thiazole-2-sulfonyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on target molecules. This can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
5-Bromo-2-(trifluoromethyl)thiazole: This compound shares a similar thiazole structure but has a trifluoromethyl group instead of a sulfonyl fluoride group.
2-Bromo-1,3-thiazole: This compound lacks the sulfonyl fluoride group but retains the bromine atom on the thiazole ring.
Properties
CAS No. |
2228558-57-2 |
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Molecular Formula |
C3HBrFNO2S2 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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